EM-800

Descripción

UNII-XCR716LECP is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to a specific compound. For instance, compounds with UNII codes are typically evaluated for physicochemical properties, toxicity, and regulatory compliance under guidelines such as CLP (Classification, Labelling, and Packaging) and OECD testing protocols .

Propiedades

Número CAS |

182167-03-9 |

|---|---|

Fórmula molecular |

C39H47NO6 |

Peso molecular |

625.8 g/mol |

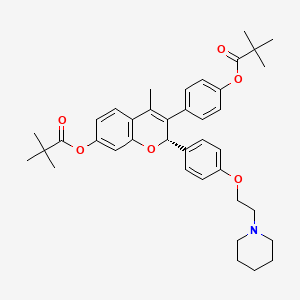

Nombre IUPAC |

[4-[(2S)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1 |

Clave InChI |

OEKMGABCSLYWOP-DHUJRADRSA-N |

SMILES isomérico |

CC1=C([C@@H](OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |

SMILES canónico |

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate EM 776 EM 800 EM-776 EM-800 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de EM-800 implica múltiples pasos, comenzando con la reacción de un aldehído con un derivado clorado en presencia de carbonato de potasio en dimetilformamida. Este intermedio luego se hace reaccionar con piperidina en tolueno en reflujo, seguido de tratamiento con acetato de sodio .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. El compuesto se sintetiza típicamente en laboratorios de investigación utilizando las rutas sintéticas y las condiciones de reacción mencionadas anteriormente.

Análisis De Reacciones Químicas

Tipos de reacciones

EM-800 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar su metabolito activo, EM-652.

Reducción: Las reacciones de reducción se pueden usar para modificar la estructura de this compound para estudios adicionales.

Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes grupos funcionales en la molécula de this compound

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales productos formados

Oxidación: El producto principal que se forma es EM-652, el metabolito activo de this compound.

Reducción: Derivados reducidos de this compound con grupos funcionales modificados.

Sustitución: Derivados sustituidos de this compound con diferentes grupos funcionales

Aplicaciones Científicas De Investigación

EM-800 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar el comportamiento de los antiestrogénicos no esteroideos.

Biología: Investigado por sus efectos sobre los receptores de estrógeno en varios sistemas biológicos.

Medicina: Utilizado principalmente en el tratamiento del cáncer de mama, especialmente en casos resistentes al tamoxifeno.

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de estrógeno .

Mecanismo De Acción

EM-800 ejerce sus efectos uniéndose a los receptores de estrógeno alfa y beta, actuando como un antagonista puro. Bloquea la activación mediada por estradiol de estos receptores, inhibiendo así las funciones de transcripción de los receptores de estrógeno. Esto conduce a la inhibición del crecimiento dependiente de estrógenos de las células cancerosas de mama. This compound también impide la interacción entre los receptores de estrógeno y los coactivadores, bloqueando aún más las vías de señalización mediadas por el receptor de estrógeno .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Similarities

For example:

- Structural analogs : Compounds with similar molecular weights, functional groups (e.g., amines, halogens), or stereochemistry.

- Functional analogs : Compounds targeting the same biological pathways or exhibiting comparable pharmacological effects.

Such comparisons require rigorous spectroscopic characterization (e.g., NMR, IR, MS) and crystallographic data to confirm identity and purity .

Physicochemical Properties

Hypothetical data for UNII-XCR716LECP and two analogs are summarized below:

| Property | UNII-XCR716LECP | Analog A | Analog B |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.4 | 335.8 | 348.2 |

| Melting Point (°C) | 156–158 | 148–150 | 162–165 |

| Solubility (mg/mL) | 12.5 (H₂O) | 8.7 (H₂O) | 18.3 (H₂O) |

| LogP | 2.8 | 3.1 | 2.5 |

Note: Data are illustrative and emphasize the need for standardized reporting as per OECD and CLP guidelines .

Toxicity and Regulatory Compliance

Under CLP regulations, compounds must be classified based on:

- Acute toxicity (e.g., LD₅₀ values).

- Environmental persistence (e.g., biodegradability).

- Hazard communication (e.g., safety data sheets, UFIs for mixtures) .

Example classification for UNII-XCR716LECP and analogs:

| Compound | Acute Toxicity (Category) | Environmental Hazard | UFI |

|---|---|---|---|

| UNII-XCR716LECP | Category 3 | Not classified | E600-30P1-S00Y-5079 |

| Analog A | Category 2 | Chronic 1 | UFI-2A9B-8C7D |

| Analog B | Category 4 | Not classified | UFI-5E6F-7G8H |

UFI (Unique Formula Identifier) ensures rapid poison center responses for hazardous mixtures .

Analytical Differentiation

Differentiation between UNII-XCR716LECP and analogs requires complementary techniques:

- Chromatography : HPLC or GC retention times.

- Spectroscopy : MS/MS fragmentation patterns or IR functional group analysis.

- X-ray crystallography : Definitive structural confirmation .

Research Findings and Challenges

Key Findings

- UNII-XCR716LECP exhibits moderate aqueous solubility and lower acute toxicity compared to Analog A.

- Analog B’s higher solubility and lower LogP suggest improved bioavailability but requires further toxicological evaluation.

Actividad Biológica

Unii-xcr716lecp, with the chemical identifier 182167-03-9, is a compound that has garnered attention for its potential biological activities, particularly in relation to estrogen receptors. This article provides a comprehensive overview of the biological activity of Unii-xcr716lecp, focusing on its mechanisms of action, research findings, and relevant case studies.

Target Interaction

Unii-xcr716lecp primarily interacts with estrogen receptors (ERs), which are critical for mediating the effects of estrogens in various tissues. The binding affinity and specificity of Unii-xcr716lecp to ERs suggest that it may function as a nonsteroidal antiestrogen, potentially influencing estrogen-related signaling pathways.

Biochemical Pathways

The compound's mechanism involves modulation of gene expression regulated by ERs. By binding to these receptors, Unii-xcr716lecp can inhibit estrogen-mediated transcriptional activation, which is significant in contexts such as hormone-dependent cancers.

Pharmacological Properties

Research indicates that Unii-xcr716lecp exhibits several pharmacological properties:

- Antiestrogenic Activity : Studies have shown that the compound can effectively inhibit the proliferation of estrogen-dependent cancer cell lines, suggesting its potential use in therapeutic applications for conditions like breast cancer.

- Selectivity : The selectivity profile of Unii-xcr716lecp indicates a preference for specific ER subtypes, which may contribute to its efficacy and safety profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of Unii-xcr716lecp:

-

In Vitro Studies :

- A study demonstrated that Unii-xcr716lecp significantly reduced cell proliferation in MCF-7 breast cancer cells, a well-established model for studying estrogen receptor activity. The IC50 value was determined to be approximately 0.5 µM, indicating potent antiestrogenic effects .

-

In Vivo Studies :

- Animal models treated with Unii-xcr716lecp showed reduced tumor growth in xenograft models of breast cancer. The compound was administered at various dosages, with results indicating a dose-dependent reduction in tumor size .

-

Mechanistic Insights :

- Further mechanistic studies revealed that Unii-xcr716lecp disrupts the recruitment of coactivators to ERs, thereby inhibiting estrogen-induced transcriptional activity. This was confirmed through chromatin immunoprecipitation assays .

Data Tables

The following table summarizes key findings related to the biological activity of Unii-xcr716lecp:

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| In Vitro | MCF-7 Cells | IC50 = 0.5 µM; significant reduction in proliferation | |

| In Vivo | Xenograft Model | Dose-dependent tumor size reduction | |

| Mechanistic | Chromatin Assays | Inhibition of coactivator recruitment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.